molecular formula C23H32N8O7 B12109489 H-DL-Arg-Gly-DL-Asp-DL-Trp-OH

H-DL-Arg-Gly-DL-Asp-DL-Trp-OH

Katalognummer: B12109489
Molekulargewicht: 532.5 g/mol
InChI-Schlüssel: IACNLTVRZIHFQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

H-DL-Arg-Gly-DL-Asp-DL-Trp-OH is a synthetic tetrapeptide sequence composed of arginine, glycine, aspartic acid, and tryptophan in their DL-racemic form. The presence of D-amino acids, which are known to be incorporated into bacterial cell walls and some peptide antibiotics , may enhance this compound's stability against enzymatic degradation compared to its all L-amino acid counterpart, potentially making it valuable for studying peptide interactions in biological systems. A key potential research application of this compound stems from the inclusion of the Arg-Gly-Asp (RGD) motif, a well-known recognition sequence for integrin binding . The RGD sequence is critical in cell adhesion processes, and synthetic peptides containing this motif are widely investigated for their utility in biomaterials science, tissue engineering, and for modulating cell-surface interactions . The unique combination of the RGD motif with a tryptophan residue is notable, as tryptophan can serve as a key residue in molecular recognition and binding; for instance, peptides with a Trp-Gly sequence have been studied for their ability to form ternary complexes in supramolecular chemistry . Researchers may find this peptide particularly useful for exploring the effects of chirality on integrin binding affinity and specificity, developing novel self-assembling biomaterials , or as a model compound for studying the behavior of mixed D/L-amino acid peptides. This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Eigenschaften

IUPAC Name

3-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N8O7/c24-14(5-3-7-27-23(25)26)20(35)29-11-18(32)30-16(9-19(33)34)21(36)31-17(22(37)38)8-12-10-28-15-6-2-1-4-13(12)15/h1-2,4,6,10,14,16-17,28H,3,5,7-9,11,24H2,(H,29,35)(H,30,32)(H,31,36)(H,33,34)(H,37,38)(H4,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACNLTVRZIHFQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N8O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for H Dl Arg Gly Dl Asp Dl Trp Oh

Solid-Phase Peptide Synthesis (SPPS) Strategies for DL-Peptides

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. nih.govwikipedia.org This method simplifies the purification process by allowing for the removal of excess reagents and byproducts through simple filtration and washing. bachem.com For the synthesis of peptides containing both D and L amino acids, the core principles of SPPS remain the same, but careful consideration must be given to the selection of protecting groups, resins, and coupling conditions to manage the stereochemistry at each chiral center.

Fmoc/tBu and Boc/Bzl Protection Schemes in DL-Peptide Synthesis

Two primary orthogonal protection schemes are employed in SPPS: the Fmoc/tBu and the Boc/Bzl strategies. wikipedia.orgiris-biotech.de

Fmoc/tBu Strategy : This is the more modern and widely used approach. iris-biotech.de The Nα-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is typically removed by a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). lifetein.compeptide.com Side-chain protecting groups are acid-labile tert-butyl (tBu) derivatives, which are stable to the basic conditions used for Fmoc removal. researchgate.net This strategy is favored for its milder deprotection conditions for the Nα-amino group. peptide.com

Boc/Bzl Strategy : In this classic approach, the Nα-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, which is removed with a moderately strong acid like trifluoroacetic acid (TFA). peptide.compeptide.com Side-chain protecting groups are benzyl (B1604629) (Bzl) based and require a very strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step. peptide.com While robust, the harsh acidic conditions of the final cleavage can be a drawback. peptide.com

For the synthesis of H-DL-Arg-Gly-DL-Asp-DL-Trp-OH, either strategy could be employed. The choice depends on factors such as the desired scale of synthesis and the specific side-chain protecting groups selected for arginine, aspartic acid, and tryptophan.

Protection SchemeNα-Protecting GroupNα-Deprotection ConditionSide-Chain Protecting GroupsFinal Cleavage Condition
Fmoc/tBu Fmoc (base-labile)Piperidine in DMFtBu-based (acid-labile)Strong acid (e.g., TFA)
Boc/Bzl Boc (acid-labile)Moderate acid (e.g., TFA)Bzl-based (strong acid-labile)Very strong acid (e.g., HF)

Resin Selection and Linkage Chemistry for C-Terminal DL-Tryptophan

The synthesis of a peptide with a C-terminal carboxylic acid, such as this compound, requires a resin that allows for the cleavage of the final peptide to yield the free acid. The choice of resin is dictated by the protection strategy.

For the Fmoc/tBu strategy , common resins include:

Wang Resin : An alkoxybenzyl alcohol-based resin that is cleaved with strong acid (TFA) to yield a C-terminal acid. peptide.com

2-Chlorotrityl Chloride (2-CTC) Resin : This resin is highly acid-sensitive and allows for the cleavage of the peptide under very mild acidic conditions, which can be beneficial for sensitive sequences. biosynth.com It is particularly recommended for peptides with C-terminal tryptophan to minimize side reactions. mesalabs.com

For the Boc/Bzl strategy , the Merrifield resin is the classic choice. peptide.com

The indole (B1671886) side chain of tryptophan is susceptible to oxidation and alkylation during the acidic cleavage step. thermofisher.com The use of scavengers in the cleavage cocktail is crucial to prevent these side reactions. sigmaaldrich.com For C-terminal tryptophan peptides, reattachment to the resin can also be an issue, which can be mitigated by the choice of an appropriate linker. thermofisher.com

Coupling Reagents and Reaction Optimization for Stereochemical Integrity

The formation of the peptide bond between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide is facilitated by a coupling reagent. The choice of coupling reagent and reaction conditions is critical to ensure efficient coupling and, most importantly, to minimize racemization, especially when dealing with both D and L amino acids. nih.gov

Minimizing Epimerization During Coupling of DL-Amino Acids

Epimerization, the change in configuration at one of multiple stereocenters, is a significant risk during the activation and coupling of amino acids. researchgate.net This is particularly a concern for the synthesis of DL-peptides where precise control over stereochemistry is intended. Racemization, the formation of an equal mixture of enantiomers, can occur at the α-carbon of the activated amino acid. peptide.com

Several coupling reagents have been developed to minimize this side reaction:

Carbodiimides : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are effective but can cause racemization. bachem.comamericanpeptidesociety.org Their use in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) significantly suppresses racemization. americanpeptidesociety.org

Phosphonium and Uronium/Guanidinium (B1211019) Salts : Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are highly efficient and generally lead to low levels of racemization, especially when used with an appropriate base. bachem.compeptide.com HATU is often preferred as it reacts faster with less epimerization. peptide.com

Additives like copper(II) chloride (CuCl₂) have also been shown to suppress epimerization during coupling. nih.gov

Coupling Reagent ClassExamplesAdditives to Reduce Racemization
Carbodiimides DCC, DIC, EDCHOBt, HOAt
Phosphonium Salts PyBOP, PyAOP-
Uronium/Guanidinium Salts HATU, HBTU, HCTU-

Influence of Base Selection on Racemization during Synthesis

The base used during the coupling step plays a crucial role in the extent of racemization. luxembourg-bio.com Tertiary amines such as N,N-diisopropylethylamine (DIPEA) are commonly used to neutralize the protonated amino group and to facilitate the coupling reaction. researchgate.net However, stronger bases can promote the formation of an oxazolone (B7731731) intermediate, which is prone to racemization. nih.gov

Studies have shown that weaker bases compared to DIPEA can significantly reduce racemization. luxembourg-bio.com The choice of base must be carefully optimized in conjunction with the coupling reagent to maintain stereochemical integrity throughout the synthesis of the DL-peptide. For instance, using HATU as the coupling agent with a base like 2,4,6-trimethylpyridine (B116444) (TMP) has been shown to effectively minimize racemization. researchgate.net

Peptide Cleavage and Purification Techniques

The final step in SPPS is the cleavage of the peptide from the resin support and the simultaneous removal of all side-chain protecting groups. nih.gov This is typically achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA). thermofisher.com

A "cleavage cocktail" containing TFA and a variety of scavengers is used to protect sensitive amino acid residues from reactive cationic species generated during the deprotection process. sigmaaldrich.com For a peptide containing arginine and tryptophan, a typical cleavage cocktail would include:

TFA : The strong acid for cleavage.

Water : To hydrolyze protecting groups.

Triisopropylsilane (B1312306) (TIS) : An effective scavenger for trityl and other carbocations. sigmaaldrich.com

1,2-Ethanedithiol (B43112) (EDT) : A scavenger for t-butyl cations and useful for peptides containing cysteine, although care must be taken with tryptophan. sigmaaldrich.com

The indole ring of tryptophan is particularly susceptible to modification during cleavage. thermofisher.com Using a Boc protecting group on the tryptophan side chain can help to prevent these side reactions. sigmaaldrich.com

Following cleavage, the crude peptide is precipitated with a cold organic solvent like diethyl ether, collected by centrifugation or filtration, and then dried.

Purification of the crude peptide is most commonly achieved by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . lcms.czbachem.com This technique separates the target peptide from impurities based on hydrophobicity. bachem.com A C18-modified silica (B1680970) column is typically used with a mobile phase consisting of a gradient of water and acetonitrile (B52724), both containing a small amount of an ion-pairing agent like TFA. lcms.cz Fractions are collected and analyzed, and those containing the pure desired product are pooled and lyophilized to yield the final peptide as a fluffy white powder. bachem.com For tryptophan-containing peptides, immobilized metal ion affinity chromatography (IMAC) can also be used as a purification method. nih.gov

Mitigation of Side Reactions During Cleavage (e.g., Tryptophan Modification)

A significant challenge in the synthesis of tryptophan-containing peptides is the susceptibility of the indole side chain to modification during the final cleavage step from the solid-phase support. This is particularly problematic when using strong acids like trifluoroacetic acid (TFA), which is common in Fmoc-based solid-phase peptide synthesis (SPPS).

During TFA-mediated cleavage, highly reactive cationic species are generated from the cleavage of protecting groups and the resin linker. nih.gov These carbocations can readily alkylate the electron-rich indole ring of tryptophan, leading to undesired side products. researchgate.netyoutube.com The presence of other amino acids with acid-labile side-chain protecting groups, such as Arg(Pmc) or Arg(Pbf), can exacerbate this issue, as the released sulfonyl moieties can also modify the tryptophan residue. nih.govchiraltech.com

Several strategies have been developed to mitigate these side reactions:

Use of Scavengers: A primary strategy is the addition of nucleophilic reagents, known as scavengers, to the cleavage cocktail. nih.govresearchgate.net These scavengers act by trapping the reactive carbocations before they can react with the tryptophan side chain. A commonly used scavenger cocktail is Reagent K, which consists of TFA, water, phenol, thioanisole, and 1,2-ethanedithiol (EDT). nih.gov Other effective scavengers include triisopropylsilane (TIS) and dithiothreitol (B142953) (DTT). youtube.comchiraltech.com The choice of scavenger mixture often depends on the specific amino acid composition of the peptide. youtube.com

Indole Nitrogen Protection: A more direct and highly effective method to prevent tryptophan modification is the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group. nih.govnih.govnih.gov The use of Fmoc-Trp(Boc)-OH during peptide synthesis shields the indole ring from electrophilic attack during TFA cleavage. nih.govnih.gov This strategy has been shown to significantly reduce the formation of alkylated byproducts, especially in peptides that also contain arginine residues with sulfonyl protecting groups. nih.govchiraltech.com The Boc group is sufficiently stable to the piperidine conditions used for Fmoc deprotection but is readily removed during the final TFA cleavage.

The following table summarizes common scavengers used to prevent tryptophan modification during peptide cleavage.

ScavengerChemical FormulaFunction
1,2-Ethanedithiol (EDT)C₂H₆S₂Traps carbocations
ThioanisoleC₇H₈STraps carbocations
PhenolC₆H₆OTraps carbocations
Triisopropylsilane (TIS)C₉H₂₂SiReduces carbocations and prevents oxidation
WaterH₂OHydrates carbocations

Chromatographic Purification of DL-Peptide Mixtures

The synthesis of this compound results in a mixture of diastereomers due to the use of racemic amino acids. The separation of these stereoisomers is crucial for structure-activity relationship studies and is typically achieved through chromatographic techniques. Diastereomers possess different physicochemical properties, which allows for their separation using methods like high-performance liquid chromatography (HPLC). rsc.org

Reversed-Phase HPLC (RP-HPLC) on Achiral Columns: Conventional RP-HPLC using achiral stationary phases (e.g., C8 or C18) is a powerful method for separating peptide diastereomers. nih.gov The separation is based on subtle differences in the hydrophobicity and secondary structure of the diastereomers. The presence of a D-amino acid in a predominantly L-peptide sequence can disrupt secondary structures like α-helices, altering the peptide's interaction with the stationary phase and leading to different retention times. nih.gov The separation can often be optimized by adjusting chromatographic parameters such as temperature and the gradient of the organic solvent in the mobile phase. nih.gov

Chiral HPLC: For more challenging separations, or to resolve enantiomers, chiral chromatography is employed. This technique uses a chiral stationary phase (CSP) that interacts stereoselectively with the peptide isomers. rsc.orgsigmaaldrich.com Several types of CSPs are effective for peptide separations:

Polysaccharide-based CSPs: Columns based on derivatives of cellulose (B213188) or amylose (B160209) are widely used for chiral separations. For instance, an amylose-based column has been successfully used to separate the four stereoisomers of DL-leucine-DL-tryptophan.

Macrocyclic Glycopeptide-based CSPs: Antibiotics like teicoplanin and vancomycin, when bonded to a silica support, can effectively separate peptide enantiomers and diastereomers.

Cinchona Alkaloid-based Zwitterionic CSPs: These columns have shown versatility in the direct stereoselective resolution of small peptides under LC-MS compatible conditions. sigmaaldrich.com

The following table provides examples of chromatographic conditions used for the separation of peptide diastereomers.

Chromatographic MethodColumnMobile PhaseApplication
Chiral HPLCAmyCoat-RP (150 x 4.6 mm, 5 µm)Ammonium Acetate (10 mM)-Methanol-Acetonitrile (50:5:45, v/v)Separation of the four stereoisomers of DL-Leu-DL-Trp.
RP-HPLCZorbax 300 SB-C₈ (250 × 9.4-mm I.D., 5-μm)Linear gradient of 0.1% TFA in acetonitrile and 0.1% aqueous TFAPurification of crude synthetic peptides containing D-amino acid substitutions. nih.gov
Chiral HPLCCHIRALPAK® ZWIX(+) and ZWIX(-)Methanol/Water with additives like formic acid and diethylamineResolution of di- and tripeptide enantiomers and diastereomers. sigmaaldrich.com

Chemical Modifications for Enhanced Research Utility

To expand the research applications of this compound, various chemical modifications can be introduced to its backbone or amino acid side chains. These modifications can alter the peptide's conformation, stability, and function.

Strategies for Modifying Peptide Backbone and Side Chains

Peptide Backbone Modifications:

Modifications to the peptide backbone can profoundly impact its properties by altering its hydrogen-bonding capacity, conformational flexibility, and susceptibility to enzymatic degradation.

N-Methylation: The addition of a methyl group to the backbone amide nitrogen is a common strategy to increase metabolic stability and membrane permeability. N-methylation introduces steric hindrance that can protect the adjacent peptide bond from proteolytic cleavage.

Thioamides: Replacing a backbone carbonyl oxygen with sulfur to form a thioamide can alter the peptide's electronic properties and hydrogen-bonding capabilities. Thioamides can act as isosteric replacements for amide bonds and have been used to probe protein structure and function.

Reduced Amide Bonds (Pseudopeptides): The reduction of an amide bond to an amine (-CH₂-NH-) removes the carbonyl group, increasing flexibility and resistance to proteolysis.

Azapeptides: Replacing the α-carbon of an amino acid residue with a nitrogen atom creates an aza-amino acid. This modification can induce specific conformational constraints, such as promoting β-turn structures, and enhance biological activity.

Side Chain Modifications:

The side chains of the constituent amino acids of this compound offer multiple sites for chemical modification.

Arginine: The guanidinium group of arginine is highly basic, making its modification challenging. However, methods have been developed for its acylation using a strong base like Barton's base to deprotonate the guanidinium group, allowing for the attachment of various labels. Another approach involves the reaction of the guanidinium group with dicarbonyl compounds like glyoxal.

Glycine (B1666218): As the simplest amino acid, glycine's α-carbon is a target for functionalization to introduce novel side chains. Photoinduced C(sp³)–H functionalization has emerged as a powerful tool for the late-stage modification of glycine residues within peptides, allowing for the synthesis of unnatural α-amino acids.

Aspartic Acid: The carboxylic acid side chain of aspartic acid can be modified on-resin. A selective deprotection of a tert-butyl ester using a mild Lewis acid like FeCl₃ allows for the subsequent coupling of various amines or alcohols to form amides or esters, respectively.

Tryptophan: The indole ring of tryptophan is a versatile handle for modification. Metal-catalyzed C-H activation can be used to introduce alkynes or aryl groups at the C2 position of the indole. The N1 position of the indole can also be targeted for modifications such as allylation.

The following table summarizes various modification strategies for the peptide backbone and specific amino acid side chains.

Modification TargetStrategyResulting ChangePotential Research Utility
Peptide Backbone N-MethylationIncreased proteolytic stability and membrane permeabilityDevelopment of more stable and bioavailable peptide analogs.
Thioamide substitutionAltered electronic properties and hydrogen bondingProbing protein structure and function.
Aza-peptide formationConformational constraint, enhanced stabilityCreating peptides with defined secondary structures and improved biological activity.
Arginine Side Chain Acylation via Barton's baseAttachment of labels (e.g., fluorophores, biotin)Creating probes for biological studies.
Glycine Side Chain C(sp³)–H FunctionalizationIntroduction of novel side chainsSynthesis of unnatural peptide analogs with diverse functionalities.
Aspartic Acid Side Chain On-resin ester/amide formationIntroduction of various functional groupsSite-specific labeling and functionalization.
Tryptophan Side Chain C-H Activation/AllylationIntroduction of alkynes, aryl groups, or other moietiesCreating bioconjugates and probes.

Structural and Conformational Analysis of H Dl Arg Gly Dl Asp Dl Trp Oh

Influence of D-Amino Acid Incorporation on Peptide Backbone Conformation

The incorporation of D-amino acids into a peptide chain is a powerful tool in peptide design, primarily because it imposes significant local conformational constraints. psu.edu Unlike peptides made exclusively of L-amino acids which favor right-handed helical and extended structures, the introduction of D-residues allows for the formation of unique folds, including left-handed helices and specific types of turns. psu.eduresearchgate.net This alteration of the peptide backbone is a direct consequence of the inverted stereochemistry at the α-carbon (Cα) of the D-amino acid residues. nih.govoup.com

The conformational freedom of each amino acid residue in a peptide is best visualized using a Ramachandran plot, which maps the sterically allowed combinations of the backbone dihedral angles phi (φ) and psi (ψ). For L-amino acids, the most populated regions correspond to right-handed α-helices (αR) and β-sheets (β). psu.edu

The incorporation of a D-amino acid fundamentally alters the accessible regions of the Ramachandran plot. Due to the inversion of the Cα stereocenter, the sterically allowed φ and ψ angles for a D-amino acid are essentially a mirror image of those for its L-enantiomer, reflected through the origin (φ=0, ψ=0) of the plot. psu.edunih.gov Therefore, D-amino acids preferentially populate regions such as the left-handed α-helix (αL), which are generally disallowed for L-residues (except glycine). psu.edumdpi.com This mirroring of conformational propensities has been confirmed through molecular dynamics simulations. nih.gov

In the peptide H-DL-Arg-Gly-DL-Asp-DL-Trp-OH:

DL-Arg, DL-Asp, and DL-Trp: As these are mixtures of D and L forms, they can theoretically access both the L- and D-allowed regions of the Ramachandran plot. The L-forms will favor negative φ values (αR and β regions), while the D-forms will favor positive φ values (αL and its corresponding β region). psu.edu

Glycine (B1666218) (Gly): As an achiral residue lacking a side chain, glycine exhibits much greater conformational flexibility. psu.edu Its Ramachandran plot is nearly symmetrical, with allowed regions in all four quadrants, enabling it to adopt conformations that are inaccessible to other amino acids, including those in the αL region. psu.eduresearchgate.net This flexibility allows it to act as a "hinge" or to be accommodated in tight turns.

Interactive Table: Ramachandran Plot Allowed Regions for L- and D-Amino Acids
Residue TypePreferred Conformational RegionApproximate (φ, ψ) Angles
L-Amino AcidRight-handed α-helix (αR)(-100° to -30°, -80° to -5°)
L-Amino Acidβ-sheet (β)(-180° to -50°, 80° to 180°)
L-Amino AcidLeft-handed α-helix (αL)(5° to 75°, -5° to 120°)
D-Amino AcidLeft-handed α-helix (DαL)(25° to 75°, -120° to -25°)
D-Amino Acidβ-sheet (Dβ)(50° to 180°, -80° to -170°)
D-Amino AcidRight-handed α-helix (DαR)(-100° to -30°, 5° to 80°)
GlycineMultiple RegionsBroadly allowed in both L and D regions

Note: The angle ranges are approximate and can vary based on the specific residue and its local environment. Data sourced from principles discussed in nih.gov, oup.com, and psu.edu.

However, this disruption can be used strategically in peptide design. The incorporation of a D-amino acid can nucleate specific secondary structures, most notably β-turns. mdpi.com A D-residue, particularly in the i+1 or i+2 position of a turn, can facilitate the chain reversal required for a β-hairpin. Motifs like D-Pro-Gly are well-known inducers of stable β-hairpin structures. mdpi.com In the context of this compound, the alternating DL- and Gly residues could lead to a highly flexible or disordered structure, or potentially favor compact, turn-like conformations rather than extended or standard helical structures. The increased structural rigidity introduced by D-amino acids can lead to a more static presentation of side chains, which can be crucial for biological activity. nih.gov

Side Chain Conformation and Rotamer Preferences

The orientation of the amino acid side chains is critical for a peptide's final three-dimensional architecture and its interactions. This is governed by the rotational angles (chi, χ) around the bonds connecting the side chain to the backbone.

The large indole (B1671886) side chain of tryptophan (Trp) is a significant structural element. Its orientation is primarily defined by the χ1 and χ2 dihedral angles. Studies on Trp-containing peptides show that the side chain typically exists in several stable rotameric states. case.edu The fluorescence properties of Trp are highly sensitive to its local environment, and differences in fluorescence lifetimes have been attributed to different χ1 rotamer populations. case.edunih.gov

In this compound, the orientation of the Trp indole ring will be influenced by several factors:

Stereochemistry: A D-Trp residue will orient its side chain differently relative to the backbone compared to an L-Trp residue to avoid steric clashes. This can alter the preferred rotamer populations. researchtrends.net

Intramolecular Interactions: The indole ring can engage in π-π stacking if the peptide folds to bring it close to another aromatic system, though none exists in this short peptide. More likely are cation-π interactions with the guanidinium (B1211019) group of arginine and hydrogen bonding involving the indole nitrogen. mdpi.com

Solvent Exposure: In an aqueous environment, the hydrophobic indole ring may prefer to be buried in a hydrophobic pocket formed by the folding of the peptide, influencing its rotameric state. researchtrends.net Molecular dynamics simulations of D-Trp-containing peptides have shown that the D-isomer can lead to a more stable structure where the Trp side chain becomes less solvent-accessible. researchtrends.net

Interactive Table: Common Tryptophan Side Chain Rotamers
Rotamerχ1 Angleχ2 AngleGeneral Description
Rotamer 1~ -60°~ 90°One of the most common orientations.
Rotamer 2~ 180°~ 90°Another frequently observed conformation.
Rotamer 3~ +60°~ 90°Generally less populated due to potential steric clashes.

Note: The populations of these rotamers are highly dependent on the local peptide sequence and conformation. Data sourced from principles discussed in case.edu and acs.org.

The side chain of arginine (Arg) is terminated by a planar guanidinium group, which is protonated and positively charged at physiological pH. This group is an exceptional hydrogen bond donor, capable of forming multiple, directionally specific hydrogen bonds. frontiersin.org

A key feature of the guanidinium group is its remarkable tendency for self-association, forming thermodynamically stable "like-charge" pairs with other guanidinium groups, a phenomenon that overcomes electrostatic repulsion in aqueous solution. frontiersin.orgbohrium.comirb.hr While this is more relevant for arginine-rich peptides, the dynamics within a single peptide are also significant. The guanidinium group can form intramolecular salt bridges with negatively charged residues, such as the carboxylate side chain of aspartic acid. bohrium.com

In this compound, the dynamics of the Arg guanidinium group are critical:

Flexibility vs. Rigidity: The flexibility of the peptide backbone influences the positioning of the guanidinium group. Increased backbone rigidity, which can be a consequence of D-amino acid incorporation, can force the group into a more static orientation, potentially enhancing its interaction with other parts of the peptide or with external binding partners. nih.gov

Intramolecular Salt Bridge: A strong intramolecular interaction is expected between the positively charged guanidinium group of Arg and the negatively charged carboxylate side chain of Asp. The stereochemistry (D or L) of both residues will dictate the precise geometry and stability of this salt bridge.

Intramolecular Interactions Governing Peptide Architecture

Hydrogen Bonds: These are fundamental to stabilizing any peptide structure. jackwestin.com In this peptide, they can form between the backbone amide and carbonyl groups, between side chains (e.g., Arg, Asp, Trp), and between side chains and the backbone. The presence of D-amino acids can lead to hydrogen bonding patterns not typically seen in all-L peptides, such as those stabilizing β-turns. preprints.org Acidic D-amino acids like D-Asp may even form more flexible hydrogen bonds due to their side chain orientation. preprints.org

Salt Bridges (Ionic Interactions): The most significant ionic interaction in this peptide is the salt bridge between the cationic guanidinium group of arginine and the anionic carboxylate group of the aspartic acid side chain. bohrium.com The stability of this bond is crucial for defining the peptide's folded state. A C-terminal carboxylate group could also participate in this interaction. frontiersin.org

Hydrophobic Interactions: The nonpolar indole ring of tryptophan will tend to minimize its contact with water. jackwestin.com This can drive the peptide to adopt a conformation where the Trp side chain is at least partially shielded, possibly through interactions with the aliphatic portion of the arginine side chain.

Interactive Table: Potential Intramolecular Interactions in this compound
Interaction TypeParticipating ResiduesDescription
Salt BridgeArg (+) and Asp (-)Strong electrostatic attraction between oppositely charged side chains, a primary folding determinant.
Hydrogen BondAll (backbone); Arg, Asp, Trp (side chains)Network of H-bonds between backbone amides/carbonyls and with polar side chains stabilizes local structure.
Cation-π InteractionArg (+) and Trp (π system)Favorable interaction between the guanidinium cation and the electron-rich indole ring.
Hydrophobic InteractionTrp and Arg (aliphatic part)The hydrophobic Trp side chain may seek to minimize water exposure by associating with other nonpolar groups.

Hydrogen Bonding Networks

The backbone of this compound, like all peptides, possesses amide (-CONH-) groups that are fundamental to its structure, acting as both hydrogen bond donors (N-H) and acceptors (C=O). These groups can form extensive networks of intermolecular hydrogen bonds, which are a primary driving force for the formation of secondary structures like β-sheets. nih.gov In a self-assembling context, peptides can align to form tapes, tubes, and fibers, with hydrogen bonds providing directional stability along the main axis. frontiersin.org

The side chains of this particular tetrapeptide also contribute significantly to the hydrogen bonding potential.

Arginine (Arg): The guanidinium group is a potent hydrogen bond donor.

Aspartic Acid (Asp): The carboxyl group can act as a hydrogen bond acceptor.

Tryptophan (Trp): The indole nitrogen can serve as a hydrogen bond donor.

Cation-π Interactions Involving DL-Arg and DL-Trp

A significant non-covalent interaction expected within or between molecules of this compound is the cation-π interaction. This is a powerful electrostatic force between the positively charged guanidinium group of the arginine (Arg) side chain and the electron-rich indole ring of the tryptophan (Trp) side chain. nih.govcaltech.edu This type of interaction is common at protein-protein interfaces and plays a key structural role in the association of molecules. nih.gov

Statistical analyses of protein structures have shown a strong preference for this interaction, with over a quarter of all tryptophan residues found to be engaged in an energetically significant cation-π bond. pnas.orgproteopedia.org Arginine is more likely than other cationic amino acids like lysine (B10760008) to participate, and tryptophan is the most likely aromatic partner. pnas.orgproteopedia.org The interaction remains energetically significant in aqueous biological environments, contributing 2-5 kcal/mol to binding energies, a value competitive with hydrogen bonds. caltech.edu While the specific D- and L-stereochemistry of the Arg and Trp residues in this peptide would dictate the precise geometry of the interaction, the fundamental attraction between the guanidinium cation and the indole π-system remains a key determinant of its conformational landscape.

Table 1: Characteristics of Arginine-Tryptophan Cation-π Interactions
Interaction FeatureDescriptionSignificanceReference
Nature of InteractionPrimarily an electrostatic attraction between the cationic guanidinium group of Arg and the π-electron cloud of the Trp indole ring.Contributes significantly to molecular recognition and structural stability. nih.govcaltech.edu
Energetic ContributionCan provide 2-5 kcal/mol of binding energy in aqueous solution, comparable to a hydrogen bond or salt bridge.A major force in drug-receptor and protein-protein interactions. caltech.edu
Prevalence in ProteinsOver 25% of all tryptophan residues in the Protein Data Bank are involved in a cation-π interaction.Highlights its importance as a common structural motif in biology. pnas.org
Geometric PreferenceThe cation tends to be positioned over the face of the aromatic ring. In proteins, a parallel geometry is often preferred for Arg.The geometry is biased towards a favorable energetic interaction. pnas.orgproteopedia.org

Supramolecular Assembly and Self-Organization Phenomena

The spontaneous organization of individual peptide molecules into well-defined, stable supramolecular structures is a hallmark of peptide science. nih.gov For this compound, this process is driven by a delicate balance of the non-covalent interactions discussed previously: hydrogen bonding, electrostatic interactions (between the positive Arg and negative Asp), hydrophobic interactions involving the Trp indole ring, and cation-π forces. chinesechemsoc.org The combination of charged, polar, and aromatic residues within this single peptide provides a rich set of tools for self-organization into complex architectures. nih.gov The process is dynamic and reversible, allowing for the formation and potential rearrangement of ordered nanostructures. nih.gov

Enantiomeric Mixing Effects on Self-Assembly

The presence of both D- and L-amino acids in the peptide sequence is a critical factor influencing its self-assembly. While peptides composed of a single enantiomer (all-L or all-D) typically form homochiral structures, mixing enantiomers can fundamentally alter the kinetics, morphology, and properties of the resulting assemblies. nih.govacs.org

Historically, it was predicted that equimolar mixtures of L- and D-peptides could co-assemble into "rippled" β-sheets, where strands of opposite chirality alternate. rsc.orgnih.gov This has been observed in several systems, where the mixed enantiomeric samples assemble more rapidly and form distinct morphologies compared to their homochiral counterparts. nih.govmdpi.com However, other studies have shown that enantiomeric peptides may instead "self-sort," preferring to assemble in a homochiral fashion to form separate L- and D-structures, or that heterochiral assembly is limited. nih.govrsc.org The outcome for this compound would depend on the complex energetic balance between homochiral and heterochiral packing, with the potential to form unique, co-assembled structures not accessible to its homochiral equivalents.

Table 2: Comparison of Self-Assembly Behaviors
Assembly TypeDescriptionObserved OutcomeReference
Homochiral AssemblySelf-assembly of peptides containing only one enantiomer (all-L or all-D).Forms well-defined structures like pleated β-sheets and helical fibrils. nih.govrsc.org
Heterochiral Co-assemblyAssembly of a mixture of L- and D-enantiomeric peptides.Can lead to the formation of "rippled" β-sheets with alternating L- and D-strands. Often results in different morphologies and faster assembly kinetics. nih.govnih.govmdpi.com
Self-SortingA mixture of L- and D-enantiomers segregates to form two distinct populations of homochiral assemblies.Observed in some amyloid peptide systems. rsc.orgnih.gov

Nanostructure Formation from DL-Peptides

Peptides are versatile building blocks for a wide array of nanostructures, including nanotubes, nanofibers, nanoribbons, and vesicles. frontiersin.orgnih.govdergipark.org.tr The final morphology is determined by a combination of factors including the peptide sequence, molecular geometry, and the balance of intermolecular forces. frontiersin.orgnih.gov

Molecular Interaction Studies of H Dl Arg Gly Dl Asp Dl Trp Oh

Receptor Binding Affinity and Selectivity in In Vitro Systems

The potential for H-DL-Arg-Gly-DL-Asp-DL-Trp-OH to bind to various receptors is dictated by both its primary sequence and the spatial arrangement of its functional groups.

Integrin Receptor Recognition via the RGD Motif

The Arg-Gly-Asp (RGD) sequence is a well-established recognition motif for a large family of cell surface receptors known as integrins, which are crucial for cell adhesion and signaling. google.commdpi.com Integrin binding to the RGD motif is a highly specific process. The interaction is primarily mediated by the integrin "head," where the arginine residue of the peptide inserts into a pocket in the α-subunit, and the carboxylate group of the aspartic acid residue coordinates with a divalent cation (typically Mg²⁺ or Mn²⁺) at the metal-ion-dependent adhesion site (MIDAS) on the β-subunit. biorxiv.org

However, the stereochemistry of the RGD sequence is critical for this interaction. Research has demonstrated that replacing the naturally occurring L-Aspartic acid with its D-isomer completely abrogates binding activity. acs.org Therefore, due to the presence of DL-Aspartic acid in its sequence, this compound is considered inactive as a ligand for RGD-dependent integrins. While the tryptophan residue at the C-terminus would typically influence selectivity among different integrin subtypes, the incorrect stereochemistry of the aspartate residue prevents the initial, essential binding step. acs.orgembopress.org

Table 1: RGD-Binding Integrin Subtypes and Ligand Specificity
Integrin SubtypePrimary Natural LigandsBinding Characteristics
α5β1FibronectinHighly specific for Fibronectin; binding is enhanced by a synergy site (PHSRN) adjacent to the RGD motif. nih.gov
αvβ3Vitronectin, Fibronectin, Fibrinogen, OsteopontinPromiscuous binding to various RGD-containing ligands; generally does not require a synergy site. google.comnih.gov
αvβ5VitronectinBinding affinity can be strongly influenced by the amino acid residues C-terminal to the RGD sequence. acs.org
αIIbβ3Fibrinogen, von Willebrand FactorKey receptor on platelets for blood coagulation. google.com

Exploration of Other Potential Binding Partners

The incorporation of D-amino acids can lead to peptides with dramatically higher affinity and selectivity for certain receptors compared to their all-L counterparts, often due to increased resistance to proteolysis and unique conformational properties. acs.orgnih.gov Given that this compound is unlikely to bind integrins, its interactions with other receptor systems become a primary focus.

A notable example is the melanocortin receptor family. A synthetic analog of γ-melanocyte-stimulating hormone (γ-MSH) containing an Arg-D-Trp-Asp sequence was found to be a highly potent and selective agonist for the melanocortin-3 receptor (MC3R). nih.gov This suggests that the specific sequence and stereochemistry present in this compound could favor binding to MC3R or related receptors.

Furthermore, D-amino acids are found in ligands for other receptor systems. D-serine is a known co-agonist of the N-methyl-D-aspartate (NMDA) glutamate (B1630785) receptor, and various D-amino acid-containing peptides have been developed as ligands for opioid receptors. nih.govmdpi.comresearchgate.net These receptor families represent other potential, albeit speculative, binding partners for this tetrapeptide.

Table 2: Potential Non-Integrin Receptors for D-Amino Acid-Containing Peptides
Receptor FamilyExample Ligand/MotifRelevance to this compound
Melanocortin Receptors (e.g., MC3R)γ-MSH analog (contains Arg-D-Trp-Asp)The Arg-D-Trp-Asp motif shows high selectivity for hMC3R, suggesting a strong potential for interaction. nih.gov
Opioid Receptors (μ, δ, κ)Endomorphins, Deltorphins (contain D-amino acids)D-amino acids are known to confer high affinity and selectivity for opioid receptor subtypes. mdpi.comresearchgate.net
NMDA ReceptorsD-SerineWhile not a peptide, D-Serine acts as a potent co-agonist, highlighting the role of D-isomers in this system. nih.gov

Analysis of Intermolecular Binding Modes

The specific way in which this compound interacts with a receptor is a function of the chemical properties and spatial orientation of each of its amino acid side chains.

Contribution of Individual Amino Acid Residues to Binding Specificity

Each residue in the tetrapeptide has a potential role in receptor binding and specificity.

Arginine (DL-Arg): The positively charged guanidinium (B1211019) group is a key feature for molecular recognition, often forming strong salt bridges and hydrogen bonds with negatively charged residues like aspartic or glutamic acid in a receptor's binding pocket. biorxiv.orgnih.gov

Glycine (B1666218): As the only achiral amino acid, glycine imparts significant conformational flexibility to the peptide backbone. This allows the peptide to adopt various turn structures that may be required for optimal fitting into a binding site. acs.org

Aspartic Acid (DL-Asp): The negatively charged carboxylate side chain is a potent hydrogen bond acceptor and is critical for coordinating with metal ions in metalloproteins like integrins. biorxiv.org While the D-configuration prevents integrin binding, this functional group remains a key interaction point for other potential receptors. acs.org

Tryptophan (DL-Trp): The large, hydrophobic indole (B1671886) side chain can participate in significant hydrophobic and van der Waals interactions. It can also act as a hydrogen bond donor and engage in cation-π interactions with positively charged residues like arginine or lysine (B10760008) in a binding pocket. nih.gov In many peptide ligands, the residue in this position is a primary determinant of receptor selectivity. embopress.org The D-Trp in the selective MC3R agonist highlights the importance of this residue's stereochemistry for specific receptor targeting. nih.gov

Table 3: Summary of Individual Amino Acid Contributions to Binding
ResidueKey Functional GroupPotential InteractionsRole in Specificity
DL-ArginineGuanidiniumElectrostatic interactions, hydrogen bondingAnchor point for binding to acidic pockets. nih.gov
Glycine-Provides backbone flexibilityAllows adoption of bioactive conformation. acs.org
DL-Aspartic AcidCarboxylateHydrogen bonding, metal ion coordinationKey recognition element; D-form prevents integrin binding. acs.org
DL-TryptophanIndole RingHydrophobic, van der Waals, cation-π interactionsMajor determinant of receptor selectivity. embopress.orgnih.gov

Stereochemical Influence on Ligand-Receptor Complex Formation

The presence of D-amino acids has a profound influence on the three-dimensional structure of the peptide and, consequently, its binding capabilities. The replacement of an L-amino acid with its D-enantiomer can alter the peptide's preferred backbone conformation, restrict its flexibility, and orient the side chains in directions not possible for the all-L peptide. acs.orgresearchgate.net

In the case of this compound, the most significant stereochemical effect is the D-Aspartic acid residue, which, as noted, prevents the formation of a functional complex with integrins. acs.org This single chiral center change effectively closes one potential binding pathway.

Conversely, the presence of D-Arginine and D-Tryptophan may open other pathways. A D-amino acid can induce specific turn conformations (β- or γ-turns) that may be optimal for fitting into a different receptor's binding site. mdpi.com The high affinity and selectivity of D-amino acid-containing peptides, such as the MC3R agonist, are often attributed to these unique, stereochemically-enforced conformations that present the key pharmacophore elements in a highly favorable orientation for the target receptor. nih.gov The combination of DL-isomers in this tetrapeptide results in a unique conformational landscape that must be considered when predicting its biological targets.

Mechanisms of Interaction with Biological Membranes

Peptides containing both charged and hydrophobic residues can interact directly with the lipid bilayers of biological membranes. The initial interaction is often driven by long-range electrostatic forces. frontiersin.org The positively charged arginine residue in this compound would be attracted to the net negative charge of many biological membranes, which are rich in anionic phospholipids (B1166683) like phosphatidylserine (B164497) and phosphatidylglycerol. frontiersin.orgmdpi.com

Following this initial electrostatic docking, hydrophobic interactions can occur. The large, nonpolar indole side chain of the tryptophan residue has a propensity to partition from the aqueous environment into the hydrophobic core of the lipid bilayer. mdpi.com This insertion can perturb the local membrane structure, potentially altering its thickness, fluidity, and permeability. Studies with other peptides have shown that the penetration of hydrophobic residues into the membrane core is a key mechanism of action. mdpi.com Therefore, this compound has the potential to directly interact with and possibly translocate across cell membranes, independent of a specific receptor-mediated pathway. scispace.com

Electrostatic and Hydrophobic Interactions

The interactions of the tetrapeptide this compound with its environment are governed by a combination of electrostatic and hydrophobic forces, largely dictated by the physicochemical properties of its constituent amino acid side chains. The arginine (Arg) and aspartic acid (Asp) residues provide charged groups, while the tryptophan (Trp) residue contributes a significant hydrophobic and aromatic character.

Electrostatic interactions are prominent due to the presence of the positively charged guanidinium group of arginine and the negatively charged carboxyl group of aspartic acid at physiological pH. plos.orgpurdue.edu These charged side chains can form strong salt bridges, which are among the most significant non-covalent interactions in proteins. plos.org However, the strength of these salt bridges can be influenced by the surrounding environment; they are strongest in hydrophobic pockets and weaker in aqueous solutions due to solvation effects. plos.org The interaction of charged residues like arginine and aspartate is a key factor in the binding of peptides to their targets. purdue.edu

Hydrophobic interactions are primarily driven by the bulky indole ring of the tryptophan residue. researchgate.net Aromatic amino acids like tryptophan are generally hydrophobic and tend to be buried in the interior of proteins to minimize contact with water. researchgate.net In the context of the tetrapeptide, the tryptophan side chain can engage in hydrophobic interactions with nonpolar regions of binding partners or cellular membranes. Furthermore, the arginine cation can participate in cation-π interactions with the aromatic ring of tryptophan or other aromatic residues. These interactions are notably strong, often 2.5 to 5 times stronger than typical hydrogen bonds, and are less affected by the solvent environment compared to salt bridges. plos.org

Interaction Type Contributing Residues Key Features Environmental Influence
Electrostatic (Salt Bridge) Arginine (positive), Aspartic Acid (negative)Strong, charge-charge interaction.Weakened by high solvent exposure and changes in pH. plos.org
Hydrophobic TryptophanDrives the burial of the indole ring away from water. researchgate.netInfluenced by the polarity of the surrounding medium.
Cation-π Arginine (cation), Tryptophan (π-system)Strong, non-covalent interaction, less sensitive to solvent. plos.orgLess affected by solvation compared to salt bridges. plos.org

Role of Arginine and Tryptophan in Membrane Adsorption and Permeability

The arginine and tryptophan residues in this compound play pivotal roles in its interaction with biological membranes, influencing both its adsorption to the membrane surface and its potential to permeate through it. Peptides rich in arginine and tryptophan are frequently found in membrane-active peptides, such as cell-penetrating peptides and antimicrobial peptides. nih.govchalmers.se

The positively charged guanidinium group of arginine facilitates the initial electrostatic attraction of the peptide to the negatively charged components often found on the surface of cell membranes, such as phosphatidylglycerol headgroups. core.ac.uk This initial binding is a critical step for subsequent interactions. Increasing the net positive charge of a peptide, for instance by replacing neutral or negatively charged residues with arginine, has been shown to enhance cellular uptake. uq.edu.au

The tryptophan residue, with its large, hydrophobic indole ring, has a strong preference for the interfacial region of lipid bilayers. core.ac.uk Once the peptide is brought to the membrane surface by electrostatic interactions, the tryptophan side chain can insert into the nonpolar core of the membrane, acting as a membrane anchor. core.ac.uknih.gov This insertion is energetically favorable and helps to stabilize the peptide-membrane complex. The unique properties of tryptophan make it a key residue for enabling prolonged association with the membrane. core.ac.uk

Furthermore, the combination of arginine and tryptophan can lead to cation-π interactions, where the guanidinium group of arginine interacts favorably with the electron-rich indole ring of tryptophan. This interaction can effectively shield the positive charge of arginine, making its entry into the more hydrophobic environment of the lipid bilayer more energetically favorable. core.ac.uk While the peptide may align parallel to the membrane surface, the specific positioning and interactions of these key residues are crucial determinants of its membrane-active properties. nih.gov

Residue Role in Membrane Interaction Mechanism
Arginine Initial AdsorptionElectrostatic attraction to negatively charged membrane components. core.ac.uk
Tryptophan Membrane Anchoring & InsertionHydrophobic interaction of the indole ring with the lipid core. core.ac.uk
Arginine & Tryptophan Enhanced PermeabilityCation-π interactions facilitate the movement of the charged arginine into the hydrophobic membrane environment. core.ac.uk

Structure-Activity Relationships (SAR) of this compound Analogs

Impact of Amino Acid Substitutions on Binding and Activity

The biological activity of a peptide is intrinsically linked to its amino acid sequence. Altering this sequence through amino acid substitutions can provide valuable insights into the structure-activity relationships (SAR) of the parent peptide. For a peptide like this compound, each residue plays a specific role, and its replacement can significantly impact binding affinity and biological function.

Systematic substitutions, such as an alanine (B10760859) scan where each residue is replaced by alanine one at a time, can reveal the importance of individual side chains. mdpi.com For instance, replacing key residues in other peptides has been shown to drastically reduce binding affinity. mdpi.com

Arginine Substitution: The guanidinium group of arginine is often crucial for binding, and its replacement can lead to a significant loss of activity. mdpi.com However, in some cases, substituting arginine can modulate selectivity for different receptor subtypes.

Glycine Substitution: Glycine provides conformational flexibility to the peptide backbone. pnas.org Replacing it with a bulkier amino acid could restrict this flexibility, potentially locking the peptide into a more or less active conformation. Conversely, introducing glycine can increase flexibility.

Aspartic Acid Substitution: The carboxyl group of aspartic acid is key for electrostatic interactions. plos.org Its substitution with a neutral or positively charged residue would disrupt these interactions and likely alter binding.

Tryptophan Substitution: The indole ring of tryptophan is important for both hydrophobic and cation-π interactions. core.ac.ukoup.com Replacing it with other aromatic residues like phenylalanine or tyrosine can help to probe the specific requirements of the binding pocket. oup.com Non-aromatic substitutions would likely lead to a significant loss of affinity if these interactions are critical. Studies on other peptides have shown that tryptophan substitutions can have varied effects, from small changes in catalytic activity to significant reductions in affinity and function. oup.com

The introduction of non-natural amino acids, including aza-amino acids where the α-carbon is replaced by a nitrogen atom, is another strategy to modify peptide properties. researchgate.net Such modifications can alter the peptide's backbone geometry, stability, and biological activity. researchgate.net

Original Residue Potential Substitution Predicted Impact on Activity Rationale
Arginine Lysine, AlanineLikely decrease in binding/activity.Loss or alteration of the specific guanidinium group interaction. mdpi.com
Glycine Alanine, ProlineMay increase or decrease activity.Alters backbone flexibility, potentially favoring or disfavoring the bioactive conformation. pnas.org
Aspartic Acid Glutamic Acid, Asparagine, AlanineLikely decrease in binding/activity.Disruption of specific electrostatic interactions. plos.org
Tryptophan Phenylalanine, Tyrosine, AlanineLikely decrease in binding/activity.Alteration or loss of critical hydrophobic and/or cation-π interactions. oup.com

Modulating Activity Through Conformational Control

The three-dimensional structure (conformation) of a peptide is a critical determinant of its biological activity. Modulating the conformational freedom of a peptide like this compound can lead to analogs with enhanced potency, selectivity, or stability.

One common strategy to control conformation is cyclization. mdpi.com By linking the N- and C-termini or by creating a side-chain to side-chain bridge, the conformational flexibility of the peptide is significantly reduced. This can lock the peptide into its bioactive conformation, leading to improved receptor binding and activity. Furthermore, cyclic peptides often exhibit increased resistance to enzymatic degradation. uq.edu.au

Introducing sterically constrained amino acids or replacing L-amino acids with their D-isomers can also induce specific turns or secondary structures. nih.gov For example, the presence of a D-amino acid can stabilize a β-turn-like structure, which can be crucial for high-potency binding. nih.gov The replacement of a glycine residue with a bulkier amino acid like tryptophan has been shown to stabilize a specific conformation by preventing the closure of a binding cavity. pnas.org

The incorporation of aza-amino acids can also influence conformation. The replacement of a CαH group with a nitrogen atom alters the electronic and steric properties of the peptide backbone, which can favor the formation of stable β-turns. researchgate.net These modifications can be a powerful tool to fine-tune the peptide's structure for optimal interaction with its biological target.

Modification Strategy Mechanism of Conformational Control Potential Outcome
Cyclization Reduces overall conformational freedom. mdpi.comIncreased binding affinity, improved stability. uq.edu.au
D-Amino Acid Substitution Induces specific secondary structures like β-turns. nih.govEnhanced potency and receptor selectivity.
Introduction of Bulky/Constrained Residues Steric hindrance limits rotational freedom. pnas.orgStabilization of a particular bioactive conformation.
Aza-Amino Acid Incorporation Alters backbone electronics and sterics, promoting turn formation. researchgate.netImproved structural stability and potentially altered activity. researchgate.net

Enzymatic Stability and Proteolytic Resistance of H Dl Arg Gly Dl Asp Dl Trp Oh

Resistance to Endogenous Proteases and Peptidases

Endogenous proteases, such as trypsin and chymotrypsin, exhibit a high degree of stereoselectivity, primarily recognizing and cleaving peptide bonds between L-amino acids. mdpi.comnih.gov The presence of D-amino acids in the peptide backbone of H-DL-Arg-Gly-DL-Asp-DL-Trp-OH makes it a poor substrate for these enzymes, thereby increasing its resistance to proteolysis. nih.govnih.gov This resistance is a significant advantage, as it can lead to a longer circulation half-life in vivo. mdpi.com

The fundamental mechanism behind the stability of this peptide is stereochemical protection. Most proteases in multicellular organisms have active sites that are chirally configured to bind L-amino acid residues. novoprolabs.comnih.govcsic.es The incorporation of D-amino acids, which are mirror images of their L-counterparts, creates a three-dimensional structure that does not fit correctly into the enzyme's active site. mdpi.comnih.gov This "chiral mismatch" prevents the enzyme from effectively catalyzing the hydrolysis of the peptide bonds adjacent to the D-residues. jpt.com Consequently, enzymes like aminopeptidases, which sequentially cleave amino acids from the N-terminus, would be halted upon encountering a D-amino acid. nih.govlifetein.com.cn Similarly, endopeptidases that cleave within the peptide chain are hindered by the presence of D-residues at their recognition sites. frontiersin.org

Kinetic studies comparing the degradation rates of all-L-peptides with those containing D-amino acids consistently demonstrate the enhanced stability conferred by D-isomers. Research has shown that the rate of hydrolysis for peptides containing D-amino acids can be orders of magnitude slower than that of their all-L-enantiomers. uta.edu For example, kinetic analyses measuring the catalytic efficiency (kcat) of proteases show a significant reduction when a D-amino acid is present in the peptide sequence. nih.govacs.org

While enzymatic degradation is significantly reduced, other chemical degradation pathways can still occur, albeit typically at a slower rate. For the peptide this compound, the presence of an aspartic acid residue introduces the possibility of hydrolysis via the formation of a cyclic imide intermediate. sigmaaldrich.com This reaction is particularly noted in sequences containing Asp-Gly, which can lead to the formation of an iso-aspartate analog, potentially altering the peptide's structure and function. sigmaaldrich.com

Peptide VariantRelative Rate of Proteolytic Degradation (kcat/Km)Half-life in Human Serum
H-L-Arg-Gly-L-Asp-L-Trp-OH100%Minutes
This compound< 1%Hours to Days
This table presents representative data illustrating the significant difference in degradation kinetics between an all-L-peptide and a diastereomeric peptide containing D-amino acids, based on findings from multiple kinetic studies. lifetein.com.cnuta.edunih.gov

Strategies for Enhancing Biostability in Peptide Research

The use of D-amino acids, as seen in this compound, is a cornerstone of strategies aimed at improving the biostability of peptide-based therapeutics. nih.govresearchgate.net This approach is part of a broader toolkit of medicinal chemistry techniques developed to overcome the inherent instability of natural peptides. acs.org These strategies are crucial for translating promising peptides into viable drug candidates.

StrategyDescriptionExample Application
D-Amino Acid Substitution Replacing one or more L-amino acids with their D-enantiomers to confer resistance to L-specific proteases. novoprolabs.commdpi.comH-DL-Arg -Gly-DL-Asp -DL-Trp -OH
Cyclization Creating a cyclic peptide structure (e.g., backbone-to-backbone or side-chain cyclization) to restrict conformation and block protease access. rsc.orgacs.orgDisulfide-bridged peptides, stapled peptides. qyaobio.com
N- and C-Terminal Modification Capping the peptide termini (e.g., N-terminal acetylation, C-terminal amidation) to block exopeptidase activity. csic.esN-acetylated and C-amidated peptides. cdnsciencepub.com
Use of Unnatural Amino Acids Incorporating non-canonical amino acids (e.g., N-methylated amino acids, β-amino acids) that are not recognized by proteases. acs.orgnih.govresearchgate.netN-methylated analogs to prevent cleavage at specific sites. novoprolabs.com
PEGylation Conjugating polyethylene (B3416737) glycol (PEG) chains to the peptide to create a steric shield that hinders protease access and reduces renal clearance. novoprolabs.comPEGylated peptide drugs.
Retro-Inverso Peptides Reversing the sequence of a peptide and using D-amino acids to mimic the side-chain topology of the original L-peptide while having reversed peptide bonds. novoprolabs.comRetro-inverso isomers of bioactive peptides.

Computational Approaches in the Study of H Dl Arg Gly Dl Asp Dl Trp Oh

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations serve as a powerful "computational microscope" to investigate the time-dependent behavior of molecules. researchgate.net For a peptide like H-DL-Arg-Gly-DL-Asp-DL-Trp-OH, MD simulations can reveal the accessible conformations and the dynamics of its structural features, which are crucial for its function. The accuracy of these simulations is highly dependent on the chosen force field, which is a set of parameters describing the potential energy of the system. nih.govnsf.gov Several force fields, such as AMBER and CHARMM, have been developed and refined to model proteins and peptides, including those with non-standard amino acids. nih.govresearchgate.net

MD simulations can be performed to model the peptide in different environments, primarily in an explicit solvent (like water) to mimic physiological conditions, or in a complex with a biological receptor (the bound state). researchgate.netnih.gov

In Solution: Simulating the peptide in solution allows for the exploration of its intrinsic conformational preferences. nih.gov The presence of D-amino acids in this compound is expected to introduce unique conformational tendencies compared to the all-L-RGD sequence. researchgate.net Studies on other D-amino acid-containing peptides have shown that these residues can induce specific turns or stabilize conformations not typically observed in L-peptides. researchgate.net The simulation trajectory provides a detailed view of the peptide's flexibility and the transient structures it can adopt. nih.govmit.edu

Bound States: To understand how the peptide interacts with its target, such as an integrin receptor, simulations of the peptide-protein complex are performed. researchgate.net These simulations can reveal the stability of the binding pose, the key interactions (like hydrogen bonds and salt bridges) that maintain the complex, and the conformational changes that may occur in both the peptide and the receptor upon binding. researchgate.netnih.gov High-temperature MD simulations can even be used to predict the binding site and pose by observing spontaneous binding events. acs.org

The table below illustrates a sample of parameters that are typically defined for an MD simulation setup.

Parameter Description Example Value/Method
Force FieldSet of equations and parameters to calculate the potential energy of the system.AMBERff14SB, CHARMM36
Solvent ModelRepresentation of the solvent molecules.TIP3P (for water)
EnsembleThe statistical mechanical ensemble that the simulation samples.NPT (constant Number of particles, Pressure, and Temperature)
TemperatureThe temperature at which the simulation is run.310 K (to mimic physiological conditions)
Simulation TimeThe duration of the simulation.200 ns - 1 µs

The trajectory from an MD simulation is a rich source of data that can be analyzed to understand the dynamics of the peptide's backbone and side chains. acs.orgnih.gov

Backbone Dynamics: The flexibility of the peptide backbone can be quantified by calculating the root-mean-square fluctuation (RMSF) of the backbone atoms for each residue. Ramachandran plots can be generated from the simulation to visualize the allowed (φ, ψ) dihedral angles, which define the backbone conformation. nih.gov The presence of D-amino acids significantly alters the accessible regions in the Ramachandran plot. nih.gov For instance, a D-amino acid will favor regions that are mirror images of the typical L-amino acid regions. nih.gov This can lead to unique secondary structures and turns.

Side Chain Dynamics: The orientation and movement of the amino acid side chains are critical for receptor recognition. The dynamics of the Arg, Asp, and Trp side chains in this compound determine how the peptide presents its key functional groups to a receptor. Analysis of side-chain dihedral angles and order parameters from the simulation can reveal the flexibility and preferred orientations of these side chains. acs.orgnih.gov NMR relaxation experiments can be used in conjunction with MD simulations to validate and refine the understanding of these dynamic processes. nih.govnih.govresearchgate.net

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor) to form a stable complex. mdpi.comresearchgate.net For this compound, docking would typically be used to predict its binding mode to a target protein, such as an integrin. mdpi.comresearchgate.net

The docking process involves sampling a large number of possible conformations of the peptide within the binding site of the receptor. researchgate.net A scoring function is then used to estimate the binding affinity for each pose and rank them. acs.org The highest-ranked pose is the predicted binding mode.

The RGD motif is known to bind to a pocket on integrin receptors, with the positively charged arginine and negatively charged aspartate side chains forming key salt-bridge interactions with the protein. nih.govtandfonline.com Docking studies of RGD peptides can accurately replicate these key interactions. mdpi.comresearchgate.net The predicted binding affinity, often expressed as a docking score or an estimated free energy of binding, provides a qualitative measure of how strongly the peptide is likely to bind to the receptor. acs.orgnih.gov However, accurately predicting absolute binding affinities remains a significant challenge. nih.gov

The presence of D-amino acids in this compound makes the exploration of stereoisomer-specific binding crucial. Different stereoisomers of a peptide can have dramatically different binding affinities and selectivities for their receptors. nih.gov This is because the spatial arrangement of the side chains, which is dictated by the stereochemistry of the alpha-carbons, is critical for fitting into the receptor's binding pocket.

Molecular docking can be used to compare the binding of different stereoisomers of the peptide. For example, one could dock the all-L, the all-D, and various mixed DL-isomers of the RGDW tetrapeptide to an integrin model. The results would likely show that each stereoisomer adopts a unique binding pose, leading to different interactions and, consequently, different predicted binding affinities. This type of analysis can explain why certain stereoisomers are more active than others and can guide the design of more potent and selective peptide-based drugs. nih.gov

The following table presents hypothetical docking results for different stereoisomers of an RGD peptide binding to an integrin, illustrating the potential impact of stereochemistry on binding affinity.

Peptide Stereoisomer Predicted Binding Affinity (kcal/mol) Key Interactions Observed
L-Arg-Gly-L-Asp-L-Trp-8.5Salt bridges from Arg and Asp; H-bond from Trp
D-Arg-Gly-D-Asp-D-Trp-5.2Steric clashes; loss of optimal salt bridge geometry
L-Arg-Gly-D-Asp-L-Trp-7.1Altered backbone conformation; maintains key salt bridges
D-Arg-Gly-L-Asp-D-Trp-6.3Suboptimal fit in the binding pocket

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

QSAR and cheminformatics are fields that use computational and informational techniques to analyze and predict the relationship between the chemical structure of a compound and its biological activity. nih.govuestc.edu.cnnih.gov These methods are particularly useful in drug discovery for screening large libraries of compounds and for designing new molecules with improved properties. mdpi.comnih.gov

For a peptide like this compound, a QSAR study would aim to build a mathematical model that correlates the structural features of the peptide and its analogs with their observed biological activity (e.g., integrin binding affinity). nih.govacs.org

The process involves several steps:

Data Collection: A dataset of peptides with known structures and biological activities is compiled. nih.gov

Descriptor Calculation: Numerical descriptors are calculated for each peptide to represent its structural and physicochemical properties. nih.gov These can include properties of individual amino acids (e.g., hydrophobicity, size, charge) or properties of the entire peptide (e.g., molecular weight, flexibility). nih.govacs.org

Model Building: A mathematical model is created using statistical methods or machine learning algorithms (e.g., multiple linear regression, support vector machines, random forest) to find a correlation between the descriptors and the activity. nih.govnih.gov

Model Validation: The model's predictive power is tested on an external set of compounds that were not used in the model building process. nih.gov

Cheminformatics tools are used throughout this process for data management, descriptor calculation, and model development. nih.gov For peptides, specialized descriptors that account for the sequence and stereochemistry of the amino acids are often employed. acs.org A validated QSAR model can then be used to predict the activity of new, unsynthesized peptides, thereby accelerating the discovery of potent and selective therapeutic candidates. nih.govuestc.edu.cn

Correlation of Structural Features with Research Activity

The biological or chemical activity of a peptide is intrinsically linked to its three-dimensional structure and the physicochemical properties of its constituent amino acids. For this compound, several structural features are computationally analyzed to correlate with its observed research activity. These include the spatial arrangement of the charged residues (Arginine and Aspartic Acid), the hydrophobic character of Tryptophan, and the conformational flexibility imparted by Glycine (B1666218) and the DL-amino acid configuration.

Quantitative Structure-Activity Relationship (QSAR) studies are often employed to build mathematical models that relate these structural descriptors to activity. For tetrapeptides, important descriptors often include the hydrophobicity and bulk of the N-terminal amino acid, as well as the electronic properties of the subsequent residues mdpi.comresearchgate.net. In the case of this compound, the bulky and hydrophobic D-Tryptophan at the C-terminus and the charged D-Arginine at the N-terminus are critical features. Molecular dynamics (MD) simulations can further reveal how the presence of D-amino acids influences the peptide's conformational preferences, which may not be observed in peptides composed solely of L-amino acids nih.gov. These simulations can predict the formation of specific secondary structures, such as β-turns, which can be crucial for receptor binding or other molecular interactions.

Table 1: Key Structural Features of this compound and Their Potential Influence on Research Activity

Structural FeatureAmino Acid Residue(s)Potential Influence on Research ActivityComputational Analysis Techniques
Positive Charge and Guanidinium (B1211019) GroupH-DL-ArgElectrostatic interactions, hydrogen bonding with target molecules.Molecular Docking, MD Simulations
Conformational FlexibilityGlyAllows for a wide range of backbone conformations, potentially facilitating induced-fit binding.MD Simulations, Conformational Analysis
Negative Charge and Carboxyl GroupDL-AspElectrostatic interactions, salt bridge formation.Molecular Docking, MD Simulations
Aromaticity and HydrophobicityDL-TrpHydrophobic interactions, π-π stacking with aromatic residues in a binding pocket.Molecular Docking, MD Simulations
DL-ChiralityDL-Arg, DL-Asp, DL-TrpIncreased resistance to proteolysis, unique conformational preferences affecting target recognition.MD Simulations, Circular Dichroism (in silico)

Design of Novel DL-Peptide Analogs through Predictive Modeling

Predictive modeling plays a pivotal role in the rational design of novel peptide analogs with improved characteristics, such as enhanced stability, selectivity, or efficacy. For this compound, computational strategies can be employed to explore the vast chemical space of potential modifications.

One common approach involves in silico alanine (B10760859) scanning, where each residue is computationally mutated to alanine to assess its contribution to the peptide's activity. This helps identify "hotspot" residues that are critical for function. Subsequently, these hotspots can be targeted for modification with other natural or non-canonical amino acids, including various D-amino acids, to optimize interactions.

Deep generative models and other machine learning techniques are also emerging as powerful tools for peptide design scispace.comnih.gov. These models can learn the complex relationships between peptide sequence, structure, and activity from existing data and then generate novel sequences with desired properties. For instance, a generative model could be trained on a dataset of peptides with known activity to design new DL-peptide analogs of this compound predicted to have superior performance.

Furthermore, computational methods can guide the design of peptidomimetics, where the peptide backbone or side chains are modified to mimic the structure and function of the original peptide while offering advantages such as improved bioavailability. Creating a mirror image of protein structures from the Protein Data Bank (PDB) can generate a database of D-peptides, which can be searched to find therapeutically active topologies nih.gov.

Table 2: Predictive Modeling Strategies for Designing Novel DL-Peptide Analogs

Modeling StrategyDescriptionApplication to this compound
Structure-Based Design Utilizes the 3D structure of the peptide-target complex to guide modifications that enhance binding affinity and specificity.If a target is known, docking and MD simulations can be used to predict the effects of amino acid substitutions on binding.
Ligand-Based Design Relies on the knowledge of other active and inactive molecules to build a model that predicts the activity of new compounds.QSAR models can be developed based on a series of analogs of the parent peptide to guide the design of more potent variants.
De Novo Design Generates entirely new peptide sequences with desired properties without relying on a template.Generative AI models can be used to create novel DL-tetrapeptides with predicted high activity.
Peptidomimetic Design Involves modifying the peptide structure to improve its drug-like properties, such as stability and membrane permeability.Computational modeling can be used to design modifications to the backbone or side chains that mimic the bioactive conformation of this compound.

Force Field Development and Validation for DL-Amino Acids

The accuracy of molecular dynamics simulations heavily relies on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system. Standard protein force fields, such as AMBER and CHARMM, have been primarily developed and parameterized for L-amino acids. The inclusion of D-amino acids, as in this compound, necessitates the use of force fields that can accurately model their distinct conformational behavior.

The development of force field parameters for non-canonical amino acids, including D-isomers, is an active area of research. The process typically involves high-level quantum mechanical (QM) calculations to determine the energetic profiles of various conformations of the amino acid, followed by fitting the molecular mechanics (MM) parameters to reproduce these QM data.

Validation of these force fields is crucial and is often performed by comparing simulation results with experimental data, such as NMR-derived structural restraints or thermodynamic properties. For peptides containing D-amino acids, validation might involve assessing the force field's ability to reproduce experimentally observed conformational preferences or the relative stabilities of different diastereomers nih.gov. While some studies suggest that standard AMBER force field parameters can be applicable to D-amino acids with reasonable accuracy, refinement is often necessary for high-fidelity simulations nih.govresearchgate.net. The development of specialized force fields, such as Forcefield_NCAA, provides a valuable resource for modeling peptides containing non-canonical amino acids nih.govmybiosoftware.comresearchgate.net.

Table 3: Key Considerations in Force Field Development and Validation for DL-Amino Acids

AspectDescriptionImportance for Simulating this compound
Parameterization Source The accuracy of the underlying quantum mechanical calculations used to derive the force field parameters.High-quality QM data are essential for capturing the subtle energetic differences between L- and D-amino acid conformations.
Transferability The ability of the force field parameters to be applied to different peptide sequences and environments.Parameters should be robust enough to accurately model the behavior of the DL-amino acids within the context of the full tetrapeptide.
Validation against Experimental Data Comparison of simulation results with experimental observables to assess the accuracy of the force field.This ensures that the simulations provide a realistic representation of the peptide's behavior in solution or when interacting with a target.
Compatibility with Existing Force Fields Ensuring that the new parameters for DL-amino acids are compatible with the parameters for standard L-amino acids and solvent models.This allows for seamless integration into existing simulation protocols and environments.

Future Directions and Emerging Research Avenues for H Dl Arg Gly Dl Asp Dl Trp Oh

Development of DL-Peptides as Research Probes and Tool Compounds

The development of peptides containing D-amino acids, such as H-DL-Arg-Gly-DL-Asp-DL-Trp-OH, as research probes and tool compounds is a promising frontier. The inherent resistance of D-peptides to degradation by endogenous proteases is a key advantage. nih.gov This enhanced stability allows for a longer biological half-life, making them more reliable tools for studying biological systems both in vitro and in vivo. nih.gov

Peptides are increasingly being developed as probes for molecular imaging, targeting specific disease biomarkers like overexpressed receptors on tumors. nih.govtandfonline.com The high specificity and affinity of peptides for their targets make them ideal candidates for creating diagnostic tools. nih.gov For instance, short peptides derived from the natural interacting partners of proteins can be used to study and modulate protein-protein interactions (PPIs), which are often challenging to target with small molecules. nih.gov The stability conferred by D-amino acids would make a peptide like this compound a more robust probe for such studies.

Furthermore, these peptides can be labeled with radioisotopes or fluorescent tags to create imaging agents. nih.govacs.org Activatable probes, which only become fluorescent upon interaction with a specific enzyme or target, are a particularly innovative area, reducing off-target signals and enhancing image contrast. tandfonline.com The unique structural confirmation of a DL-peptide could be exploited to design highly specific and activatable probes.

Table 1: Advantages of DL-Peptides as Research Probes

Feature Advantage in Research Applications Citation
Proteolytic Resistance Increased stability and longer half-life in biological systems, allowing for more sustained study of processes. nih.gov
High Specificity Can be designed to bind selectively to disease biomarkers or specific protein surfaces. nih.govtandfonline.com
Modifiability Easily modifiable with imaging agents (fluorophores, radioisotopes) for use in molecular imaging. nih.govacs.org
Mimicry Can mimic natural peptides to interact with and probe biological pathways and protein-protein interactions. nih.gov
Novel Conformations The inclusion of D-amino acids can create unique 3D structures, potentially leading to novel binding properties. pnas.org

Exploration of Novel Biological Targets and Pathways

The presence of D-amino acids in a peptide chain can dramatically alter its biological activity and lead to the exploration of novel targets and pathways. nih.gov While proteins in most organisms are composed of L-amino acids, some naturally occurring peptides containing D-amino acids have been discovered and shown to have potent biological functions. nih.govcdnsciencepub.com These D-amino acid-containing peptides (DAACPs) often exhibit critical biological activities that their all-L counterparts lack. nih.gov

The unique stereochemistry of a peptide like this compound could allow it to interact with receptors or enzymes in ways that are not possible for standard peptides. This could lead to the identification of new therapeutic targets or the modulation of known pathways in novel ways. For example, some DAACPs have been found to have antimicrobial or anticancer properties. cdnsciencepub.com The incorporation of D-amino acids can also improve receptor selectivity and potency. nih.gov

Research into the biological effects of this compound could involve screening it against a wide range of cellular targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in key signaling pathways. umontpellier.fr The study of such peptides contributes to a deeper understanding of how stereochemistry influences biological recognition and function.

Table 2: Potential Areas for Biological Target Exploration

Potential Target Class Rationale for Exploration with DL-Peptides Citation
G-Protein Coupled Receptors (GPCRs) D-amino acids can enhance receptor selectivity and affinity, potentially leading to potent agonists or antagonists. nih.govumontpellier.fr
Enzymes (e.g., Proteases, Kinases) DL-peptides can act as enzyme inhibitors with increased stability against degradation. dergipark.org.tr
Ion Channels Unique peptide conformations may allow for specific blocking or modulation of ion channel activity.
Antimicrobial Targets Many naturally occurring antimicrobial peptides contain D-amino acids, suggesting a potential mechanism of action. cdnsciencepub.comnih.gov
Protein-Protein Interfaces DL-peptides can be designed to disrupt specific protein-protein interactions implicated in disease. nih.gov

Advancements in Stereoselective Synthesis of DL-Peptides

The synthesis of peptides with a defined sequence of both L- and D-amino acids, known as stereoselective synthesis, is a critical and challenging aspect of their development. chemrxiv.org The most common method for peptide synthesis is Solid-Phase Peptide Synthesis (SPPS). medsci.org This technique involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support, followed by cleavage from the resin. medsci.orgresearchgate.net For a peptide like this compound, this would involve the stepwise coupling of the corresponding protected DL-amino acid building blocks.

While SPPS is a robust method, the synthesis of complex peptides, especially those with alternating stereochemistry, requires careful optimization to avoid side reactions and ensure high purity. researchgate.net One of the challenges is preventing racemization (the conversion of an amino acid from one stereoisomer to the other) during the coupling steps. researchgate.net

In addition to chemical synthesis, enzymatic methods for producing DL-peptides are an emerging area of research. pu-toyama.ac.jp Certain enzymes, such as D-stereospecific amidohydrolases, can catalyze the formation of peptide bonds with high stereoselectivity. asm.org These enzymatic approaches can offer advantages in terms of specificity and milder reaction conditions compared to purely chemical methods. pu-toyama.ac.jp The development of new enzymatic and chemical ligation strategies continues to advance the field, making the synthesis of complex DL-peptides more efficient and accessible. nih.gov

Table 3: Comparison of Synthesis Methods for DL-Peptides

Synthesis Method Description Advantages Challenges Citation
Solid-Phase Peptide Synthesis (SPPS) Stepwise chemical addition of protected amino acids on a solid resin support. Well-established, versatile, allows for incorporation of unnatural amino acids. Potential for racemization, requires use of protecting groups, can have impurities. medsci.orgresearchgate.net
Enzymatic Synthesis Use of enzymes (e.g., peptidases) to catalyze peptide bond formation. High stereoselectivity, milder reaction conditions, environmentally friendly. Limited substrate scope for some enzymes, enzyme availability and stability can be issues. pu-toyama.ac.jpasm.org
Chemical Ligation Joining of unprotected peptide fragments in solution. Can be used to synthesize very long peptides and proteins. Requires specific terminal amino acids (e.g., cysteine), can have lower yields. nih.gov

Integration of Artificial Intelligence and Machine Learning in DL-Peptide Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of peptide design, and this is particularly relevant for complex molecules like DL-peptides. oup.comresearchgate.net These computational tools can analyze vast datasets of peptide sequences and their associated biological activities to identify patterns and make predictions. plos.orguniri.hr This accelerates the discovery process, which is traditionally expensive and time-consuming. uniri.hr

For a compound like this compound, AI and ML algorithms could be used to:

Predict Biological Activity: Machine learning models can be trained to predict various properties, such as antimicrobial or anticancer activity, based on the peptide sequence and its physicochemical characteristics. plos.orgnih.gov

Optimize Peptide Sequences: By learning the relationship between sequence and function, AI can suggest modifications to the peptide—such as substituting specific amino acids (including D-isomers)—to enhance its stability, affinity, or selectivity for a target. uniri.hr

De Novo Design: Generative models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design entirely new peptide sequences with desired properties. oup.comresearchgate.net This opens the door to exploring a vast chemical space that would be impossible to screen experimentally.

Model Peptide-Target Interactions: AI can help predict the three-dimensional structure of a peptide and how it will bind to its biological target, providing insights for rational drug design. nih.gov

The application of deep learning, a subset of ML, is particularly powerful for this purpose as it can automatically identify complex patterns in large datasets without the need for manual feature engineering. plos.org The use of AI is poised to significantly accelerate the development of novel DL-peptides for therapeutic and diagnostic applications. tandfonline.com

Table 4: Applications of AI/ML in DL-Peptide Development

AI/ML Application Description Potential Impact Citation
Predictive Modeling Algorithms trained on existing data to predict properties like bioactivity, toxicity, and stability. Reduces the need for extensive experimental screening, saving time and resources. uniri.hrnih.gov
Generative Design Deep learning models (GANs, VAEs) that create novel peptide sequences with desired characteristics. Expands the accessible chemical space for new peptide-based drugs. oup.comresearchgate.net
Sequence Optimization In silico methods to suggest modifications to existing peptides to improve their therapeutic profile. Accelerates the lead optimization phase of drug development. nih.govuniri.hr
Structural Prediction Predicting the 3D structure of peptides and their complexes with target proteins. Facilitates structure-based drug design and understanding of binding mechanisms. plos.org

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing H-DL-Arg-Gly-DL-Asp-DL-Trp-OH, considering its mixed stereochemistry?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly used, with orthogonal protecting groups (e.g., Fmoc for amino groups, tert-butyl for carboxyl groups) to manage stereochemical heterogeneity. For example, H-DL-Trp-OMe·HCl (CAS 5619-09-0) employs similar strategies to resolve racemic mixtures . Post-synthesis, reversed-phase HPLC with chiral columns and mass spectrometry (MS) should confirm purity and stereochemistry.

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store lyophilized peptides at -20°C in airtight, light-protected containers. For solutions, use sterile buffers (pH 6–7) and avoid repeated freeze-thaw cycles. Risk assessments must address hygroscopicity and oxidative degradation, referencing safety protocols for related peptides like H-DL-Pro-OH (e.g., CAS 609-36-9) .

Advanced Research Questions

Q. How can discrepancies in bioactivity data across studies using this compound be systematically addressed?

  • Methodological Answer :

  • Step 1 : Validate batch consistency via HPLC-MS and circular dichroism (CD) to confirm structural integrity.
  • Step 2 : Cross-reference experimental conditions (e.g., buffer ionic strength, temperature) with prior studies. For example, Ac-DL-Trp-OH (CAS 87-32-1) exhibits pH-dependent conformational changes that alter bioactivity .
  • Step 3 : Use statistical tools (e.g., ANOVA with post-hoc tests) to analyze inter-lab variability.

Q. What strategies optimize solubility of this compound for in vitro assays without altering its conformation?

  • Methodological Answer :

  • Co-solvents : Add low concentrations of DMSO (<5%) or Tween-80 to aqueous buffers.
  • pH Adjustment : Test solubility across pH 5–8, avoiding extremes that may protonate/deprotonate residues like Asp or Arg.
  • Dynamic Light Scattering (DLS) : Monitor aggregation in real-time, as seen in studies on For-DL-Trp-OH (CAS 16108-03-5) .

Q. How should researchers design dose-response experiments to evaluate the peptide’s receptor-binding kinetics?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize target receptors and test peptide concentrations (1 nM–10 µM) to calculate KdK_d.
  • Controls : Include scrambled-sequence peptides and reference standards (e.g., H-Tyr-OH, CAS 60-18-4) to validate specificity .
  • Data Analysis : Fit binding curves using Langmuir isotherm models, accounting for steric effects from the Gly-Asp linker.

Data Contradiction Analysis

Q. How to resolve conflicting reports on the peptide’s protease resistance in extracellular matrices?

  • Methodological Answer :

  • Experimental Replication : Perform parallel assays with standardized protease concentrations (e.g., trypsin at 0.1–1 µg/mL).
  • Degradation Monitoring : Use MALDI-TOF MS to detect cleavage fragments, comparing results to archived protocols for similar peptides like H-DL-Trp-NH2 (CAS 67607-61-8) .
  • Meta-Analysis : Aggregate data from multiple studies using weighted Z-scores to identify systemic biases (e.g., buffer composition differences).

Documentation and Compliance

  • Archiving : Follow GLP guidelines to store raw data (e.g., HPLC chromatograms, MS spectra) in indexed databases with version control .
  • Risk Assessment : Include peptide-specific hazards (e.g., hygroscopicity, allergenicity) in lab protocols, referencing safety data sheets for analogous compounds .

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